molecular formula C13H14O3 B3331098 1-Methoxy-5-(methoxymethoxy)naphthalene CAS No. 78176-48-4

1-Methoxy-5-(methoxymethoxy)naphthalene

Cat. No.: B3331098
CAS No.: 78176-48-4
M. Wt: 218.25 g/mol
InChI Key: NWUFCGWERRTABC-UHFFFAOYSA-N
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Description

1-Methoxy-5-(methoxymethoxy)naphthalene is a chemically versatile naphthalene derivative primarily employed as a key synthetic intermediate and building block in advanced organic synthesis. Its structure, featuring both a methoxy and a methoxymethyl ether (MOM-protecting group), makes it particularly valuable for constructing complex molecules, especially within medicinal chemistry. The MOM group is a widely used protecting group for alcohols and phenols, allowing for selective reactions at other sites on the naphthalene ring system during multi-step synthesis . Naphthalene-based scaffolds are of significant interest in drug discovery due to their broad biological activity profile. They serve as core structures in the development of therapeutic agents for various pathophysiological conditions, including anticancer, antimicrobial, anti-inflammatory, and anti-neurodegenerative applications . As a synthetic intermediate, this compound can be utilized to access a wide range of these biologically active molecules. Researchers can functionalize the naphthalene core or selectively deprotect the MOM group to reveal a hydroxyl function, enabling further chemical modifications. This compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

78176-48-4

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

1-methoxy-5-(methoxymethoxy)naphthalene

InChI

InChI=1S/C13H14O3/c1-14-9-16-13-8-4-5-10-11(13)6-3-7-12(10)15-2/h3-8H,9H2,1-2H3

InChI Key

NWUFCGWERRTABC-UHFFFAOYSA-N

SMILES

COCOC1=CC=CC2=C1C=CC=C2OC

Canonical SMILES

COCOC1=CC=CC2=C1C=CC=C2OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Varying Substituent Positions

  • 1-Methoxynaphthalene (CAS 2216-69-5) :

    • Structure : Methoxy group at position 1.
    • Properties : Molecular weight 158.20 g/mol, boiling point 135–137°C (12 mmHg) .
    • Applications : Used as a precursor in adamantane-substituted naphthalenes (e.g., 4-(1-adamantyl)-1-methoxynaphthalene) via Friedel-Crafts alkylation .
    • Key Difference : The absence of the methoxymethoxy group at position 5 reduces steric hindrance and alters reactivity in electrophilic substitution reactions.
  • 2-Methoxy-1-nitronaphthalene: Structure: Methoxy at position 2, nitro (-NO₂) at position 1. Synthesis: Nitration of 1-methoxynaphthalene with bismuth nitrate in CH₂Cl₂ . Crystal Structure: Features dihedral angles of 65.9–89.9° between nitro and naphthalene rings, with weak C–H∙∙∙O and π-π interactions stabilizing the lattice . Applications: Intermediate in naproxen (anti-inflammatory drug) synthesis .

Analogues with Alternative Functional Groups

  • 1-Methoxy-4-(methoxymethyl)naphthalene (CAS 112929-92-7): Structure: Methoxymethyl (-CH₂OCH₃) at position 3. Properties: Molecular formula C₁₃H₁₄O₂, InChIKey XQYDBEBIQTYOCC-UHFFFAOYSA-N .
  • 1,4-Dimethoxy-5-(methoxymethoxy)naphthalene :

    • Structure : Dimethoxy (-OCH₃) at positions 1 and 4, methoxymethoxy at position 5.
    • Synthesis : Sequential methoxylation using MOMCl and NaH .
    • Reactivity : The electron-donating methoxy groups enhance ring activation for electrophilic attack compared to nitro-substituted analogues.

Adamantane-Substituted Derivatives

  • 4-(1-Adamantyl)-1-methoxynaphthalene: Structure: Adamantyl group at position 4, methoxy at position 1. Synthesis: Friedel-Crafts alkylation of 1-methoxynaphthalene with 1-adamantanol . Properties: The bulky adamantyl group increases thermal stability and may alter UV-Vis absorption profiles due to extended conjugation.

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Significance Reference ID
1-Methoxy-5-(methoxymethoxy)naphthalene 1-OCH₃, 5-OCH₂OCH₃ C₁₃H₁₄O₃ 218.25* Organic synthesis intermediate
1-Methoxynaphthalene 1-OCH₃ C₁₁H₁₀O 158.20 Precursor for adamantane derivatives
2-Methoxy-1-nitronaphthalene 2-OCH₃, 1-NO₂ C₁₁H₉NO₃ 203.19 Naproxen synthesis
1-Methoxy-4-(methoxymethyl)naphthalene 1-OCH₃, 4-CH₂OCH₃ C₁₃H₁₄O₂ 202.25 Not reported; structural analogue

*Calculated based on formula.

Key Findings and Implications

Substituent Position and Reactivity: Methoxy groups at positions 1 or 2 direct electrophilic substitution to positions 4 or 8 in naphthalene, respectively .

Functional Group Impact :

  • Nitro groups (e.g., in 2-methoxy-1-nitronaphthalene) deactivate the ring, making it less reactive toward electrophiles but useful for pharmaceutical intermediates .
  • Adamantyl substituents enhance thermal stability and may improve material properties in polymers .

Synthetic Utility :

  • Methoxymethylation (MOMCl) is a versatile strategy for protecting hydroxyl groups or modifying solubility .

Q & A

Q. What are the optimal synthetic routes for 1-Methoxy-5-(methoxymethoxy)naphthalene, and how can purity be ensured?

Methodological Answer: The compound can be synthesized via Friedel-Crafts alkylation or methoxymethylation of naphthalene derivatives. Key steps include:

  • Protection/deprotection strategies : Use methoxymethyl (MOM) protecting groups to selectively functionalize the naphthalene ring. For example, bromination at the 1-position followed by MOM group introduction at the 5-position (see similar protocols in ).
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity.
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via 1^1H/13^{13}C NMR (e.g., aromatic proton signals at δ 6.8–8.2 ppm) .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : Assign methoxy (δ ~3.8–4.0 ppm) and methoxymethoxy (δ ~4.5–5.0 ppm) groups. Compare with 1-Methoxynaphthalene (δ 3.9 ppm for single methoxy) .
    • Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion [M+H]+^+ at m/z 224.0943 (calculated for C12_{12}H14_{14}O3_3).
  • X-ray Crystallography : For solid-state structure determination, refine data using SHELXL (e.g., C–O bond lengths ~1.42 Å for methoxymethoxy groups) .
  • UV-Vis Spectroscopy : Monitor λmax\lambda_{\text{max}} ~275 nm (π→π* transitions) in methanol .

Q. How can researchers design toxicological studies for this compound, and what endpoints should be prioritized?

Methodological Answer: Follow systematic review frameworks (e.g., ATSDR guidelines):

  • Study Design :
    • Inhalation/Oral Exposure : Use rodent models (rats/mice) with dose ranges (10–500 mg/kg) over acute (24–72 hr) and chronic (90-day) durations .
    • Key Endpoints : Hepatic enzyme activity (CYP450), oxidative stress markers (GSH, MDA), and histopathology (lung, liver) .
  • Data Extraction : Use standardized forms (Table C-2) to collate outcomes like NOAEL/LOAEL .
  • Risk of Bias Assessment : Apply questionnaires (Table C-5/C-6) to evaluate selection/performance bias (e.g., blinding, randomization) .

Advanced Research Questions

Q. How can conflicting data on metabolic pathways be resolved for this compound?

Methodological Answer:

  • Comparative Metabolomics : Use LC-MS/MS to identify phase I/II metabolites (e.g., demethylated or glucuronidated derivatives). Cross-validate with in vitro models (human hepatocytes vs. rodent microsomes) .
  • Mechanistic Studies : Inhibit specific CYP isoforms (e.g., CYP1A2 with furafylline) to pinpoint metabolic routes .
  • Data Integration : Apply tiered evidence ratings (e.g., "probably high confidence" for reproducible in vivo results) per ATSDR’s systematic review framework .

Q. What strategies are effective for studying the environmental fate of this compound?

Methodological Answer:

  • Partitioning Studies :
    • Log KowK_{ow} : Determine via shake-flask method (predicted ~3.1, indicating moderate bioaccumulation potential).
    • Soil Adsorption : Use batch equilibration tests with HPLC quantification (e.g., KdK_d values in loam vs. clay soils) .
  • Degradation Kinetics :
    • Photolysis : Expose to UV light (254 nm) and monitor degradation products via GC-MS.
    • Biodegradation : Use OECD 301F tests with activated sludge; track half-life (e.g., >60 days suggests persistence) .

Q. How can computational modeling predict the reactivity of this compound in organic synthesis?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to assess electrophilic substitution sites (e.g., C-8 position due to methoxymethoxy directing effects) .
  • Molecular Dynamics : Simulate interactions with enzymes (e.g., cytochrome P450) to identify binding poses and catalytic residues .
  • SAR Analysis : Compare with analogs (e.g., 1-Methoxynaphthalene) to quantify electronic effects of substituents on reaction rates .

Q. What methodologies address discrepancies in reported biological activities of naphthalene derivatives?

Methodological Answer:

  • Meta-Analysis : Pool data from multiple studies (Table C-2) and apply random-effects models to account for heterogeneity .
  • Dose-Response Reconciliation : Use benchmark dose (BMD) modeling to standardize potency comparisons across studies .
  • Confounding Adjustment : Stratify analyses by variables like solvent carriers (DMSO vs. saline) or animal strain (Sprague-Dawley vs. Wistar rats) .

Q. How can researchers optimize enzymatic assays using this compound as a substrate?

Methodological Answer:

  • Enzyme Screening : Test activity with cytochrome c peroxidase (CcP) or laccases under varied pH (4–7) and temperature (25–37°C) conditions .
  • Kinetic Parameters : Calculate KmK_m and VmaxV_{max} via Lineweaver-Burk plots (e.g., KmK_m ~50 µM for CcP) .
  • Inhibition Studies : Co-incubate with competitive inhibitors (e.g., ascorbic acid for oxidases) to confirm specificity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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